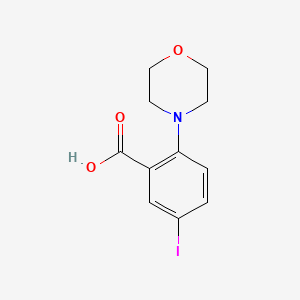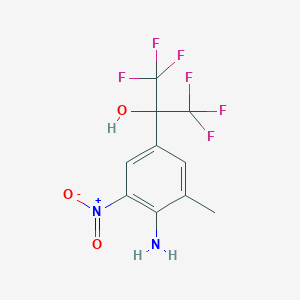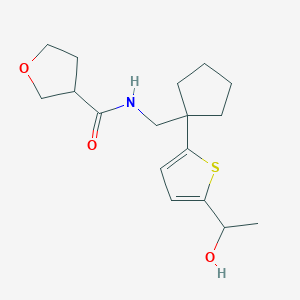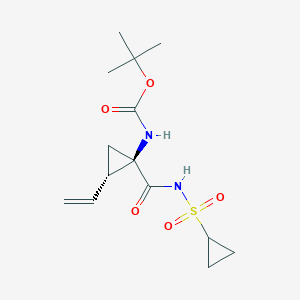
5-Iodo-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(morpholin-4-yl)benzoic acid is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure and burstiness in its varied applications, including drug synthesis and material science. It has a molecular weight of 333.13 .
Molecular Structure Analysis
The IUPAC name of the compound is 5-iodo-2-morpholinobenzoic acid . The InChI code is 1S/C11H12INO3/c12-8-1-2-10 (9 (7-8)11 (14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2, (H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 333.12 .Scientific Research Applications
Radiolabeling and Imaging
5-Iodo-2-(morpholin-4-yl)benzoic acid and its analogs have been explored in the field of radiolabeling and imaging. For example, 4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of this compound, has been successfully labeled with Na123I and Na125I for potential use in imaging. The radiolabeling process was optimized to achieve high radiochemical conversion and stability, highlighting the compound's potential in nuclear medicine and biology (Tsopelas, 1999).
Coordination Polymers and Molecular Structures
The compound has relevance in the creation of coordination polymers. For instance, a study synthesized divalent coordination polymers using 5-iodo-isophthalic acid (analogous to the subject compound) and various nitrogen ligands. The research explored the formation of different dimensional structures and the role of halogen bonding in the assembly of these polymers (Zang et al., 2011). Furthermore, the morpholinium salts of ring-substituted benzoic acid analogs have been studied for their ability to form cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, highlighting the versatility of these compounds in materials science (Smith & Lynch, 2016).
Antimicrobial and Antitubercular Activities
Derivatives of the compound, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have been synthesized and shown significant antimycobacterial activity against Mycobacterium tuberculosis strains. This suggests the compound's potential in the development of new antimicrobial and antitubercular agents (Raparti et al., 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been utilized. For example, benzamide derivatives related to this compound were synthesized and evaluated for their potential anti-fatigue effects, indicating the compound's utility in medicinal chemistry and drug development (Wu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
“5-Iodo-2-(morpholin-4-yl)benzoic acid” is a benzoic acid derivative. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . .
Mode of Action
Benzoic acid derivatives often exert their effects by interacting with proteins or enzymes in the cell, altering their function .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its chemical structure, and benzoic acid derivatives are usually well absorbed and metabolized in the body .
Result of Action
Benzoic acid derivatives can have a variety of effects at the cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
5-iodo-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSMLAGUFTKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)
![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629357.png)
